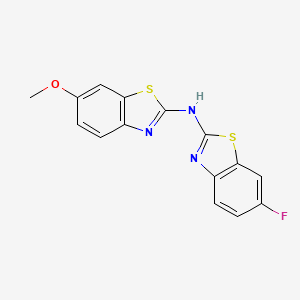

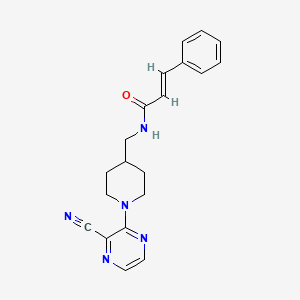

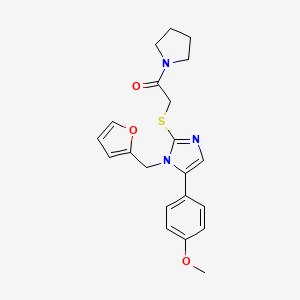

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide" is a chemical entity that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss analogs and derivatives of cinnamamide, which share a common cinnamamide moiety. These compounds have been studied for their potential antitubercular, anti-inflammatory, analgesic, and anti-ischemic activities .

Synthesis Analysis

The synthesis of cinnamamide derivatives typically involves a molecular hybridization approach, where different functional groups are introduced to modify the physicochemical properties and to enhance the pharmacokinetic and pharmacodynamic profiles. For instance, the analogs of N-[4-(piperazin-1-yl)phenyl]cinnamamide were synthesized by linking part C of the molecule through amide and carbamate functionalities . Similarly, 1-methyl-4-(N-aroyl)-piperidinamides were synthesized to evaluate their structure-activity relationship, which is crucial for understanding the chemical behavior of such compounds .

Molecular Structure Analysis

The molecular structure of cinnamamide derivatives is crucial in determining their biological activity. For example, the crystal structures of two cinnamide derivatives were studied using single-crystal X-ray diffraction, revealing that they crystallize in the monoclinic system with distinct polymeric and layered structures . These structural analyses, including IR spectra, High-resolution mass spectra, 1H NMR spectra, and 13C NMR spectra, provide insights into the molecular conformation and the potential interaction sites for biological activity .

Chemical Reactions Analysis

The chemical reactions involving cinnamamide derivatives are not explicitly detailed in the provided papers. However, the synthesis and modification of these compounds suggest that they can undergo various chemical reactions to introduce different substituents, which can significantly affect their biological activities. The presence of amide and carbamate functionalities indicates that these compounds can participate in reactions typical for these functional groups, such as hydrolysis or nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamamide derivatives are influenced by the substituents attached to the core structure. The papers suggest that systematic modifications around part C of the molecule can improve the physicochemical properties, which in turn govern the antitubercular activity of the compounds . The introduction of non-aromatic derivatives aims to gain a more exhaustive knowledge of the structure-activity relationship, which is directly related to the physical and chemical properties of these compounds . Additionally, the Hirshfeld surface analysis of the crystal structures provides information on intermolecular interactions, which are essential for understanding the physical properties such as solubility and stability .

科学的研究の応用

Structural Determination and Molecular Analysis

The crystal structure determination of cinnamoyl piperidide derivatives, including compounds similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide, has been crucial in understanding their molecular geometry and potential applications in medicinal chemistry. For instance, the structural analysis of 3,4-methylenedioxy-cinnamoyl piperidide has provided insights into the orthogonal system and the significance of structural determinations of cinnamamides in clinical applications such as antiepileptic remedies (Lin & Shen, 1982).

Neuroinflammation and PET Imaging

Research on PET imaging targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with radiotracers like [11C]CPPC, which shares structural similarities with N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide, underscores the compound's potential for noninvasive imaging of neuroinflammation. This application is significant for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapies (Horti et al., 2019).

Antitubercular Activity

The design and synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, closely related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide, have shown promising antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antitubercular agents (Patel & Telvekar, 2014).

Anticonvulsive and Antinociceptive Properties

Cinnamoylpiperazine derivatives have been synthesized and evaluated as potential antinociceptive and anticonvulsive agents. Studies on compounds with structural features similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide have demonstrated significant activities in various models of pain and seizures, suggesting their utility in treating neuropathic pain and epilepsy (Prasanthi et al., 2018).

Drug Development from Folk Medicine

Research into the modification of piperine to N-(3,4-methylenedioxy-cinnamoyl)-piperidine, a clinical antiepileptic drug, based on traditional Chinese medicine practices, illustrates the drug development potential of cinnamamide derivatives. These studies offer insights into the anticonvulsant activity improvements and receptor binding modes, which could inform the development of new therapeutic agents (Li & Wang, 1995).

特性

IUPAC Name |

(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c21-14-18-20(23-11-10-22-18)25-12-8-17(9-13-25)15-24-19(26)7-6-16-4-2-1-3-5-16/h1-7,10-11,17H,8-9,12-13,15H2,(H,24,26)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUROEMPTXXTSI-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2519819.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519822.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide](/img/structure/B2519825.png)

![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)

![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)

![(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2519831.png)